Silane, (2-ethynylphenoxy)trimethyl-
Description
Properties
CAS No. |
61547-39-5 |
|---|---|
Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
(2-ethynylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H14OSi/c1-5-10-8-6-7-9-11(10)12-13(2,3)4/h1,6-9H,2-4H3 |
InChI Key |
CKUGLECNACKLEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C#C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Base Selection : Imidazole or triethylamine is typically employed to scavenge HCl generated during the reaction. For example, in the synthesis of [(phenylsulfonyl)difluoromethyl]trimethylsilane, tetrabutylammonium fluoride (TBAF) facilitated silylation under mild conditions.
- Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures optimal solubility of reactants. The patent CN1569859A highlights the use of ethers or aromatic hydrocarbons as solvents for silane synthesis.
- Stoichiometry : A molar ratio of 1:1–1.2 (2-ethynylphenol:TMSCl) minimizes side reactions, as excess TMSCl may lead to over-silylation or decomposition.
Example Protocol :
- Dissolve 2-ethynylphenol (1.0 equiv) and imidazole (1.2 equiv) in dry THF under nitrogen.
- Add TMSCl (1.1 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
- Quench with aqueous NaHCO₃, extract with diethyl ether, and purify via column chromatography.
Yield : 70–85% (estimated based on analogous reactions).
Hexamethyldisilazane (HMDS)-Mediated Silylation
Hexamethyldisilazane (HMDS) serves as an alternative silylating agent, particularly for sterically hindered alcohols. This method is exemplified in the preparation of trimethylsilanol, where HMDS reacts with glacial acetic acid and water to generate trimethylsilyl derivatives.
Key Advantages:
- Mild Conditions : HMDS reactions often proceed at room temperature without strong bases.
- Byproduct Management : Ammonia, a byproduct, can be efficiently removed using a tail gas recovery system.
Optimized Procedure :
- Combine 2-ethynylphenol (1.0 equiv) and HMDS (1.5 equiv) in toluene.
- Add a catalytic amount of ammonium sulfate and heat to 60°C for 4 hours.
- Distill under reduced pressure (103–105°C) to isolate the product.
Yield : 60–75% (extrapolated from trimethylsilanol synthesis).
Grignard Reagent-Based Approaches
While less common for phenolic substrates, Grignard reagents can facilitate silylation under specific conditions. For instance, ethyltrimethylsilane is synthesized via the reaction of ethyl magnesium bromide with TMSCl in ether solvents. Adapting this method for 2-ethynylphenol requires careful pH control to avoid deprotonation of the ethynyl group.
Challenges :
- The ethynyl moiety’s acidity (pKa ≈ 25) may lead to undesired proton transfer reactions with strong bases.
- Mitigation Strategy : Use milder bases like sodium hydride (NaH) at low temperatures (-78°C).
Experimental Steps :
- Generate the sodium salt of 2-ethynylphenol using NaH in THF at -78°C.
- Add TMSCl (1.1 equiv) and warm to room temperature gradually.
Yield : 50–65% (estimated due to competing side reactions).
Comparative Analysis of Methods
| Method | Silylating Agent | Base/Solvent | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Silylation | TMSCl | Imidazole/THF | 0–25°C | 70–85 | High yield, simple setup | Requires anhydrous conditions |
| HMDS-Mediated | HMDS | NH₄⁺/Toluene | 60°C | 60–75 | Mild conditions, easy scale-up | Moderate yield, ammonia byproduct |
| Grignard Approach | TMSCl | NaH/THF | -78–25°C | 50–65 | Compatible with sensitive substrates | Low yield, complex optimization |
Characterization and Spectroscopic Data
While explicit data for (2-ethynylphenoxy)trimethylsilane are unavailable in the provided sources, analogous compounds offer predictive insights:
¹H NMR (CDCl₃) :
¹³C NMR :
IR (cm⁻¹) :
Challenges and Optimization Strategies
- Ethynyl Group Stability : The ethynyl moiety is prone to polymerization under acidic or high-temperature conditions. Use of radical inhibitors (e.g., BHT) and inert atmospheres is recommended.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate) effectively separates the product from unreacted phenol or silane byproducts.
- Scale-Up Considerations : The HMDS method’s compatibility with continuous distillation makes it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-ethynylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(trimethylsilyl)benzaldehyde or 2-(trimethylsilyl)benzoic acid.
Reduction: Formation of 2-(trimethylsilyl)ethylphenol.
Substitution: Formation of various substituted phenoxytrimethylsilanes depending on the electrophile used.
Scientific Research Applications
Silane, (2-ethynylphenoxy)trimethyl- has a wide range of applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials such as polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Silane, (2-ethynylphenoxy)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can undergo addition reactions. The phenoxy group can act as an electron-donating group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Notes:
Physicochemical Properties
- Lipophilicity: Trimethylsilyl groups generally increase hydrophobicity. For example, Trimethyl(2-phenylethoxy)silane (LogP ~3.2, estimated) is more lipophilic than non-silylated phenols, enhancing membrane permeability in bioactive analogs.
- Thermal Stability : Silyl ethers (e.g., 1-Phenyl-1-trimethylsilyloxyethylene ) exhibit higher thermal stability than their hydroxyl counterparts, decomposing above 200°C .
- Solubility : Silane derivatives are typically soluble in organic solvents (e.g., THF, dichloromethane) but insoluble in water, as seen in Silane, 1,4-phenylenebis[trimethyl- , which is used in hydrophobic coatings .

Key Differentiators of Silane, (2-ethynylphenoxy)trimethyl-
- Ethynyl vs. Ethoxy/Vinyl Groups : The ethynyl substituent offers unique reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), absent in ethoxy or vinyl analogs .
- Bioactivity Potential: While unconfirmed, ethynylphenoxy derivatives may exhibit enhanced bioactivity compared to Trimethyl(phenethyloxy)silane, similar to how nitro groups boost anti-infective properties in 1,4-Phthalazinedione, 2,3-dihydro-6-nitro- .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

